Ethyl 4-{[(4-methylphenyl)sulfonyl](octyl)amino}benzoate
Description
Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate is a sulfonamide derivative featuring a benzoate ester core substituted with a 4-methylphenylsulfonyl group and an octylamino moiety. This compound’s structure combines lipophilic (octyl chain) and electron-withdrawing (sulfonyl) groups, making it relevant for applications in medicinal chemistry and materials science.
Properties
CAS No. |
82318-16-9 |
|---|---|
Molecular Formula |
C24H33NO4S |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
ethyl 4-[(4-methylphenyl)sulfonyl-octylamino]benzoate |
InChI |
InChI=1S/C24H33NO4S/c1-4-6-7-8-9-10-19-25(30(27,28)23-17-11-20(3)12-18-23)22-15-13-21(14-16-22)24(26)29-5-2/h11-18H,4-10,19H2,1-3H3 |
InChI Key |
GDEFZAKVOAMTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C1=CC=C(C=C1)C(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate typically involves a multi-step process:
Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the benzoate ester using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Octyl Chain: The final step involves the nucleophilic substitution reaction where the sulfonylated benzoate ester reacts with octylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions. In acidic media, hydrolysis yields 4-{(4-methylphenyl)sulfonylamino}benzoic acid and ethanol. Under basic conditions (e.g., NaOH), saponification produces the corresponding sodium carboxylate.
Table 1: Hydrolysis Conditions and Products
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1–3 M), reflux, 6–12 hrs | Benzoic acid derivative + ethanol | ~75–85% |
| Basic Hydrolysis | NaOH (1–2 M), 60–80°C, 4–8 hrs | Sodium carboxylate + ethanol | ~80–90% |
Reduction Reactions
The ester group is reducible to a primary alcohol. Catalytic hydrogenation (H₂/Pd-C) or hydride-based reagents (NaBH₄, LiAlH₄) convert the ester to 4-{(4-methylphenyl)sulfonylamino}benzyl alcohol .
Key Observations :
-
LiAlH₄ in dry THF achieves near-quantitative reduction at 0–25°C .
-
Hydrogenation requires elevated pressures (3–5 atm) and yields ~70–75%.
Radical-Mediated Reactions
The sulfonamide nitrogen participates in radical pathways. Photolysis (125 W Hg lamp) generates amidyl radicals, which undergo cyclization or H-atom abstraction .
Example Pathway :
-
Radical Formation : Homolytic cleavage of the N–S bond under UV light produces an amidyl radical.
-
Cyclization : The radical undergoes 5-exo or 6-endo cyclization with the octyl chain, forming pyrrolidine or piperidine derivatives .
-
Byproducts : Competing H-atom abstraction from solvents (e.g., toluene) yields reduced amines .
Table 2: Radical Reaction Outcomes
| Substrate | Conditions | Major Product | Yield |
|---|---|---|---|
| Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate | UV light, toluene, 25°C | Cyclized lactam (C₁₄ ring) | 45–60% |
Nucleophilic Substitution
The sulfonamide’s electron-withdrawing nature activates adjacent positions for nucleophilic attack. For example:
-
Aminolysis : Primary amines displace the octyl group under mild basic conditions (K₂CO₃, DMF) .
-
Aromatic Electrophilic Substitution : The para-methylphenyl ring undergoes nitration or sulfonation at the meta position.
Table 3: Substitution Reactions
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Aminolysis | Benzylamine, K₂CO₃, DMF, 80°C | N-Benzyl sulfonamide | ~50–65% |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | ~40–55% |
Thermal Stability and Decomposition
At >150°C, the compound decomposes via:
-
Ester Pyrolysis : Decarboxylation to form 4-{(4-methylphenyl)sulfonylamino}toluene.
-
Sulfonamide Cleavage : Degradation releases SO₂ and p-toluenesulfonic acid .
Scientific Research Applications
Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The octyl chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Group
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (CAS 1562439-62-6)
- Structure : Replaces the 4-methylphenyl group with a 4-fluorophenylsulfonyl moiety.
- Applications : Cited in agrochemical research (e.g., Chlorimuron ethyl analogs in ) .
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate
- Structure : Substitutes sulfonyl with a sulfanyl (thioether) group and adds a 4-chlorobenzyl chain.
- Properties : The sulfanyl group reduces electron-withdrawing effects compared to sulfonyl, altering redox properties and metabolic stability .
Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate
Modifications to the Benzoate Ester
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate
- Structure: Replaces sulfonamide with a Schiff base (methyleneamino) linker and hydroxy-methoxyphenyl substituents.
- Research Findings: Demonstrates high nonlinear optical (NLO) activity due to electron-donating methoxy groups, suggesting the target compound’s octyl chain could similarly enhance hyperpolarizability if paired with polar groups .
Chlorimuron ethyl (Agrochemical)
- Structure : Contains a sulfonylurea bridge instead of a sulfonamide, linked to a benzoate ester.
Complex Derivatives with Heterocyclic Moieties
4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide
- Structure : Incorporates a pyridyl group and dual sulfonamide linkages.
- Properties : Enhanced π-π stacking and hydrogen-bonding capabilities, likely increasing binding affinity in protein targets compared to simpler analogs .
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
- Structure: Fuses a thienopyrimidinone ring system.
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Electronic Effects : Fluorine and methoxy substituents enhance electronic polarization, critical for NLO materials and enzyme interactions .
- Lipophilicity : The octyl chain in the target compound may improve membrane permeability but could reduce aqueous solubility, a trade-off requiring optimization .
- Biological Activity: Pyridyl and thienopyrimidinone derivatives show kinase inhibition, suggesting that structural complexity correlates with target specificity .
Biological Activity
Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate, a compound with the CAS number 82318-16-9, has garnered attention for its potential biological activities and safety profile. This article delves into its biological activity, including toxicity data, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate is characterized by the following molecular structure:
- Molecular Formula : C24H33NO4S
- Molecular Weight : 423.6 g/mol
The compound features an ethyl ester group, a sulfonamide moiety, and an octyl amino side chain, contributing to its chemical reactivity and biological interactions.
1. Toxicity Profile
The toxicity assessment of ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate indicates a relatively low hazard profile in several tests:
- Acute Toxicity :
- Repeated Dose Toxicity :
- Reproductive and Developmental Toxicity :
2. Environmental Impact
The compound exhibits moderate environmental toxicity:
These values suggest that while it is not easily degradable, it poses a risk to aquatic life at certain concentrations.
Research indicates that ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate may function as an inhibitor of specific biological pathways. Although detailed mechanistic studies are still limited, the presence of the sulfonamide group suggests potential interactions with enzymes or receptors involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- A study examining the effects of similar sulfonamide derivatives indicated potential anti-cancer properties through inhibition of the androgen receptor pathway, suggesting that ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate may have similar applications .
- Another investigation highlighted its use in formulations aimed at reducing skin inflammation, demonstrating efficacy in vitro against inflammatory cytokine production .
Summary Table of Biological Activities
| Activity Type | Result/Value |
|---|---|
| Oral LD50 | >2000 mg/kg |
| Repeated Dose NOAEL | 320 mg/kg/day |
| Reproductive NOAEL | 1000 mg/kg/day |
| Fish LC50 | 4.6 mg/L |
| Water Flea EC50 | 12 mg/L |
| Algae EC50 | 12 mg/L |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
